Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate
Description
Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core substituted with a methyl carbamate group at position 8, an allyl group at position 5, and two methyl groups at position 3.
Properties
IUPAC Name |
methyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-8-18-12-7-6-11(17-15(20)21-4)9-13(12)22-10-16(2,3)14(18)19/h5-7,9H,1,8,10H2,2-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSCUQXGPRMVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate is a synthetic organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₃₁N₂O₃
- Molecular Weight : 319.46 g/mol
- CAS Number : 922123-93-1
The structure includes an allyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties against various pathogens.
- Anticancer Potential : In vitro assays demonstrate cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in cell cultures.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various derivatives of oxazepin compounds. The results showed that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
In a separate study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity with IC50 values of 12 µM and 10 µM respectively. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy.
| Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|
| MCF-7 | 12 | Yes |
| MDA-MB-231 | 10 | Yes |
Anti-inflammatory Effects
Research has indicated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
A case study involving animal models treated with this compound showed a reduction in tumor size compared to control groups. This suggests a potential for therapeutic application in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with its analogs, focusing on substituent variations, stereochemistry, and functional implications.
Structural and Functional Differences
Key Findings from Comparative Analysis
Allyl vs. This may improve binding affinity to hydrophobic enzyme pockets . Benzyl-substituted analogs (e.g., GSK2982772) demonstrate higher potency in kinase inhibition, suggesting that aromaticity at C5 enhances target engagement .
Carbamate Position and Ester Group: Methyl carbamate (target compound) provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, benzyl carbamate () increases logP, favoring tissue retention but risking toxicity .
Stereochemical Considerations :
- Chiral centers (e.g., S-configuration in GSK2982772 and ’s compound) are critical for activity. The target compound’s stereochemistry is unspecified in the evidence but likely influences its pharmacodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
